(+)-Sulpiride

Descripción general

Descripción

(+)-Sulpiride is a selective dopamine D2 receptor antagonist that has been widely used in scientific research. It was first synthesized in the 1960s and has since been used in various studies to investigate the role of dopamine in the brain.

Aplicaciones Científicas De Investigación

Effects on Dopamine Receptors in the Brain (+)-Sulpiride has been studied for its effects on dopamine receptors, particularly in the brain's neostriatum and limbic forebrain. It was found not to block dopamine receptors either in vitro or in vivo, setting it apart from classic neuroleptics (Trabucchi, Longoni, Fresia, & Spano, 1975).

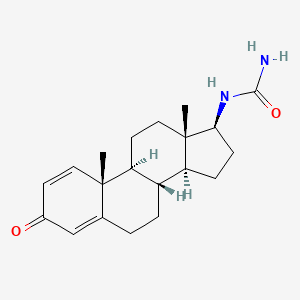

Stereospecific Effects on Brain Dopamine Metabolism and Prolactin Release Research has shown that the enantiomers of sulpiride have different activities. Specifically, (−)sulpiride is more active than (+)sulpiride in increasing rat prolactin secretion and DOPAC concentrations in rat striatum and limbic areas (Hofmann, Jommi, Montefusco, Tonon, Spano, & Trabucchi, 1979).

Suppression of Conditioned Avoidance Behavior this compound has been studied for its role in suppressing conditioned avoidance behavior in rats, showing a dependency on intact dopaminergic neurotransmission in the nucleus accumbens or adjacent areas of the ventral striatum (Wadenberg, Ericson, Magnusson, & Ahlénius, 1990).

Placental Transport Mechanism The placental transfer mechanism of sulpiride has been explored, revealing that multiple drug transporters, including human organic cation transporter 3, multidrug resistance protein 1, and human breast cancer resistance protein, mediate its transport across the blood-placenta barrier (Bai, Ma, Sun, Zheng, Weng, Yang, Jiang, & Jiang, 2017).

Formulation for Enhanced Oral Bioavailability Research into enhancing the oral bioavailability of sulpiride via fast orally disintegrating tablets has been conducted, focusing on improving its absorption and pharmacokinetic profile (Tawfeek, Hassan, Aldawsari, & Fayed, 2020).

Antiaggressive Effect in Mice Sulpiride's potential as an antiaggressive agent in mice has been studied, highlighting its selective dopaminergic antagonist effect and possible anxiolytic action (Redolat, Brain, & Simón, 1991).

Stereospecificity for D-1 and D-2 Dopamine Receptors The stereospecific interactions of sulpiride isomers with D-1 and D-2 dopamine receptors in the CNS have been investigated, revealing a reversed stereospecificity for the isomers in their interaction with these receptors (Leff, Chen, & Creese, 1984).

Analysis of Sulpiride in Biological Samples Techniques for the determination of sulpiride in biological samples, such as human plasma and urine, have been developed, utilizing capillary electrophoresis with electrogenerated chemiluminescence detection (Liu, Cao, Qiu, Sun, Yang, & Wang, 2002).

Electrochemical Analysis for Sulpiride An electrochemical method using graphene oxide and β-cyclodextrin composite for sensitive analysis of sulpiride has been developed, demonstrating enhanced signal detection and effectiveness in various applications (Urçuk, Karadurmus, Bakirhan, & Ozkan, 2021).

Spectroscopic Elucidation in Solid State A comprehensive spectroscopic elucidation of sulpiride in the solid state has been carried out, providing valuable insights into the structural and vibrational properties of the molecule (Kecel-Gunduz, Çelik, Ozel, & Akyuz, 2015).

Propiedades

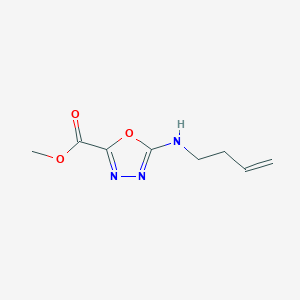

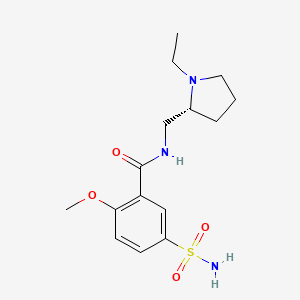

IUPAC Name |

N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRJTUBHPOOWDU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@@H]1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317799 | |

| Record name | (+)-Sulpiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23756-79-8 | |

| Record name | (+)-Sulpiride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23756-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulpiride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023756798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Sulpiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULPIRIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4109R0VM5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

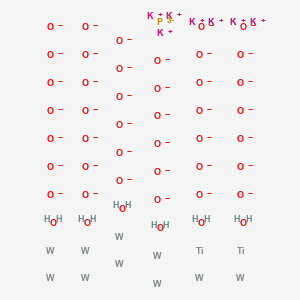

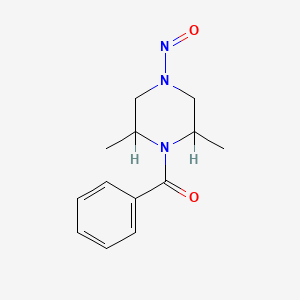

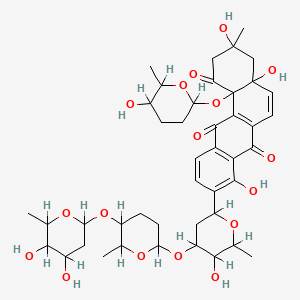

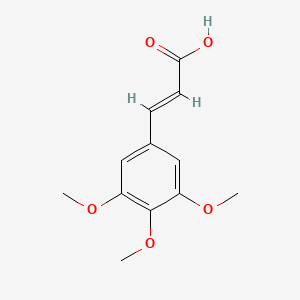

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

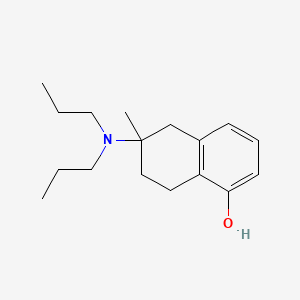

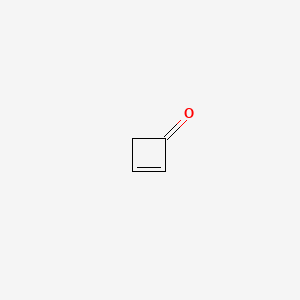

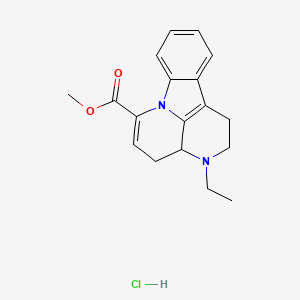

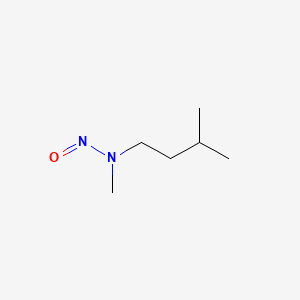

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1210471.png)

![Acido ursulcolico [Italian]](/img/structure/B1210475.png)

![1-(3,4-Dihydroxyphenyl)-2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1210487.png)

![2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B1210488.png)